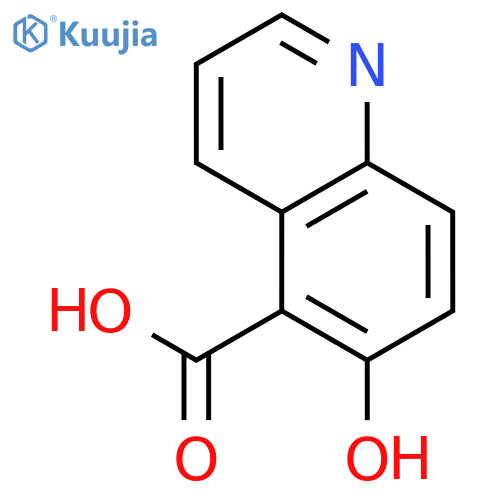

Cas no 27230-42-8 (6-Hydroxyquinoline-5-carboxylic acid)

6-Hydroxyquinoline-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-hydroxyquinoline-5-carboxylicacid

- 6-Hydroxy-5-quinolinecarboxylic acid

- 27230-42-8

- SB68461

- 6-hydroxyquinoline-5-carboxylic acid

- SCHEMBL729995

- FXSRFMGGBBVUAQ-UHFFFAOYSA-N

- 6-Hydroxyquinoline-5-carboxylic acid

-

- インチ: InChI=1S/C10H7NO3/c12-8-4-3-7-6(2-1-5-11-7)9(8)10(13)14/h1-5,12H,(H,13,14)

- InChIKey: FXSRFMGGBBVUAQ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 189.042593085Da

- どういたいしつりょう: 189.042593085Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

6-Hydroxyquinoline-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM240352-5g |

6-Hydroxyquinoline-5-carboxylic acid |

27230-42-8 | 97% | 5g |

$2263 | 2021-08-04 | |

| Chemenu | CM240352-1g |

6-Hydroxyquinoline-5-carboxylic acid |

27230-42-8 | 97% | 1g |

$881 | 2022-09-01 | |

| Alichem | A189000684-250mg |

6-Hydroxyquinoline-5-carboxylic acid |

27230-42-8 | 98% | 250mg |

$732.59 | 2023-09-02 | |

| Alichem | A189000684-1g |

6-Hydroxyquinoline-5-carboxylic acid |

27230-42-8 | 98% | 1g |

$1796.61 | 2023-09-02 | |

| Chemenu | CM240352-1g |

6-Hydroxyquinoline-5-carboxylic acid |

27230-42-8 | 97% | 1g |

$832 | 2021-08-04 | |

| Alichem | A189000684-500mg |

6-Hydroxyquinoline-5-carboxylic acid |

27230-42-8 | 98% | 500mg |

$1164.64 | 2023-09-02 |

6-Hydroxyquinoline-5-carboxylic acid 関連文献

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

6-Hydroxyquinoline-5-carboxylic acidに関する追加情報

6-Hydroxyquinoline-5-carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 27230-42-8, commonly referred to as 6-Hydroxyquinoline-5-carboxylic Acid, is a significant molecule in the field of organic chemistry and materials science. This compound, also known as 5-carboxy-6-hydroxyquinoline, has garnered attention due to its unique structural properties and potential applications in various scientific domains. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in its applications, particularly in drug development and materials science.

6-Hydroxyquinoline-5-carboxylic Acid is a derivative of quinoline, a heterocyclic aromatic compound with a nitrogen atom in its structure. The molecule features a hydroxyl group (-OH) at the 6-position and a carboxylic acid group (-COOH) at the 5-position of the quinoline ring. This combination of functional groups imparts unique chemical properties to the compound, making it versatile for various applications. The hydroxyl group contributes to hydrogen bonding capabilities, while the carboxylic acid group enhances solubility in polar solvents and facilitates interactions with metal ions.

Recent studies have highlighted the potential of 6-Hydroxyquinoline-5-carboxylic Acid as a building block for constructing coordination polymers and metal-organic frameworks (MOFs). These materials are highly sought after due to their applications in gas storage, catalysis, and sensing technologies. For instance, researchers have demonstrated that the compound can form stable MOFs with transition metals such as zinc and copper, exhibiting high porosity and surface area. These properties make them ideal candidates for adsorbing gases like methane and carbon dioxide, which is crucial for addressing environmental challenges associated with greenhouse gas emissions.

In addition to its role in materials science, 6-Hydroxyquinoline-5-carboxylic Acid has shown promise in drug discovery. The molecule's ability to coordinate with metal ions has led to its exploration as a ligand in designing anti-cancer drugs. Recent findings suggest that metal complexes derived from this compound exhibit cytotoxic activity against various cancer cell lines, potentially offering new avenues for chemotherapy. Furthermore, its hydroxyl and carboxylic acid groups enable it to interact with biological systems, making it a valuable candidate for bioactive molecules.

The synthesis of 6-Hydroxyquinoline-5-carboxylic Acid typically involves multi-step organic reactions. One common approach is the oxidation of 6-aminoquinoline followed by carboxylation using appropriate reagents. Researchers have optimized these methods to achieve high yields and purity levels, ensuring the compound's reliability for downstream applications. The development of scalable synthesis routes has also been a focus of recent studies, aiming to meet the increasing demand for this compound in both academic research and industrial settings.

Another area where 6-Hydroxyquinoline-5-carboxylic Acid has made significant contributions is in analytical chemistry. Its ability to form fluorescent complexes with metal ions has been exploited for developing sensors capable of detecting trace amounts of heavy metals in environmental samples. For example, researchers have reported the use of this compound as a sensing material for detecting lead ions (Pb²⁺) in water samples, offering a cost-effective and sensitive alternative to conventional analytical techniques.

Moreover, the compound's structural versatility has led to its exploration in the field of optoelectronics. By incorporating 6-Hydroxyquinoline-5-carboxylic Acid into organic semiconductors, scientists have achieved enhanced charge transport properties in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. These advancements underscore the compound's potential in driving innovations within the electronics industry.

In conclusion, 6-Hydroxyquinoline-5-carboxylic Acid (CAS No. 27230-42-8) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique combination of functional groups makes it an invaluable tool for constructing advanced materials and designing bioactive molecules. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in addressing global challenges in health, environment, and technology.

27230-42-8 (6-Hydroxyquinoline-5-carboxylic acid) 関連製品

- 1512372-92-7(1-[(2-bromo-3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine)

- 2309624-10-8(2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-one)

- 2137720-58-0(3-Piperidineacetic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl ester)

- 1700496-85-0(4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole)

- 2877750-17-7(4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile)

- 864925-66-6(ethyl 3-carbamoyl-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate)

- 126312-31-0(Desmethyl Metsulfuron-methyl)

- 2229563-25-9(3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine)

- 1312755-61-5(Tert-butyl N-(6-chloro-5-fluoro-4-iodopyridin-3-yl)carbamate)

- 5380-80-3(2,3-dihydro-1-benzofuran-3-ol)